N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide
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Overview
Description
N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthylmethyl halide reacts with the piperazine derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using a chlorobenzyl chloride and an aluminum chloride catalyst.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, forming naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to a secondary alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The piperazine ring and naphthalene moiety are crucial for binding affinity, while the chlorophenyl group enhances specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(3-chlorophenyl)methyl]-2-[1-(phenylmethyl)-3-oxopiperazin-2-yl]acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-hydroxypiperazin-2-yl]acetamide: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide is unique due to the combination of its piperazine ring, naphthalene moiety, and chlorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-20-9-3-5-17(13-20)15-27-23(29)14-22-24(30)26-11-12-28(22)16-19-8-4-7-18-6-1-2-10-21(18)19/h1-10,13,22H,11-12,14-16H2,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOVCRIBYMJYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=CC(=CC=C2)Cl)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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